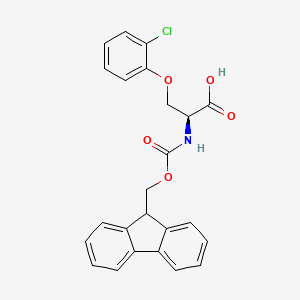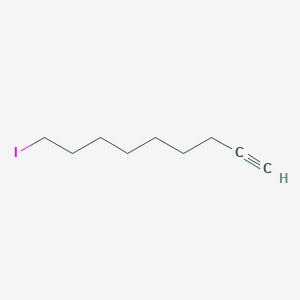
9-Iodo-1-nonyne
Overview
Description
9-Iodo-1-nonyne is a chemical compound with the molecular formula C9H15I . It is also known by other names such as 4-Nonyne, 9-iodo-, 9-Iod-4-nonin, and 1-Iodo-5-nonyne .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a palladium-catalyzed three-component cross-coupling reaction between iodoalkenes, carbon monoxide, and 9-alkyl-9-borabicyclo derivatives produces unsymmetrical ketones . Another study reported an iodine-mediated radical cyclization of 1,6-enynones with sulphonyl hydrazides for the synthesis of iodo-sulphonylated-succinimide derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, fifteen hydrogen atoms, and one iodine atom . The exact structure can be viewed in chemical databases like ChemSpider .Chemical Reactions Analysis
In terms of chemical reactions, iodoalkenes like this compound have been used in palladium-catalyzed three-component cross-coupling reactions . Another reaction involves an iodine-mediated radical cyclization of 1,6-enynones with sulphonyl hydrazides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in chemical databases. For instance, the average mass is 250.120 Da and the monoisotopic mass is 250.021835 Da .Scientific Research Applications
Single Electron Transfer Mechanisms
Research by Ashby, Welder, and Doctorovich (1993) on alkyl iodides like 1-iodo-2,2-dimethylhexane, which is structurally related to 9-Iodo-1-nonyne, shows evidence of single electron transfer (SET) pathways in reactions. This study is significant for understanding the electron transfer mechanisms in similar alkyl iodides, providing insights into their reactivity and potential applications in chemical synthesis (Ashby, Welder, & Doctorovich, 1993).
Dearomatization Reactions
The work of Wang, Qiu, and Xie (2010) on 1-Iodo-2-lithiocarborane demonstrates its efficiency in reacting with arenes to produce dearomatization products. This highlights the potential of similar iodo-compounds, such as this compound, in synthetic applications for the preparation of complex organic structures (Wang, Qiu, & Xie, 2010).
Applications in Organic Synthesis
Ghasemi, Antunes, and Organ (2004) demonstrated the use of 1-Bromo-2-iodoethylene, a compound structurally related to this compound, in the modular synthesis of natural products. Their methodology shows the potential of similar iodoalkynes in streamlining complex organic synthesis processes (Ghasemi, Antunes, & Organ, 2004).
Haloboration Reactions
Hara, Dojo, Takinami, and Suzuki (1983) explored haloboration reactions with B-bromo- or B-iodo-9-borabicyclo[3.3.1]nonane, suggesting the potential of this compound in similar reactions. This is relevant for the synthesis of halogenated alkenes, which are valuable in various synthetic applications (Hara et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and application of 9-Iodo-1-nonyne could involve its use in the synthesis of complex organic compounds. The palladium-catalyzed three-component cross-coupling reaction and the iodine-mediated radical cyclization are promising methods that could be further optimized and applied in the synthesis of other compounds .
Properties
IUPAC Name |
9-iodonon-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15I/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZXUOYGLPXNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596560 | |
| Record name | 9-Iodonon-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-67-7 | |
| Record name | 9-Iodonon-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-phenylpentanoic acid](/img/structure/B8233215.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B8233216.png)
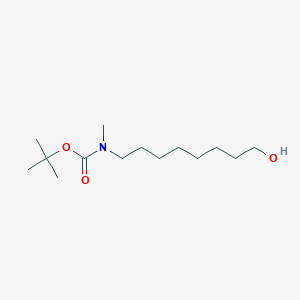
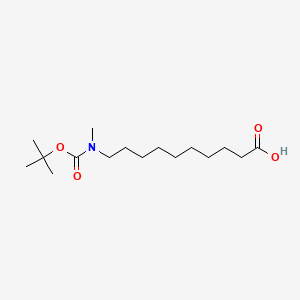
![(2S,4R)-4-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8233243.png)
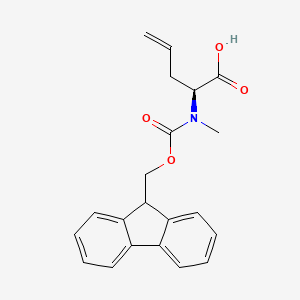
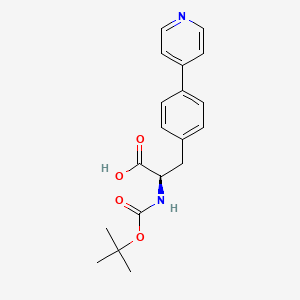
![2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropoxy]acetic acid](/img/structure/B8233260.png)

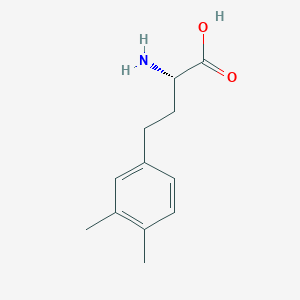

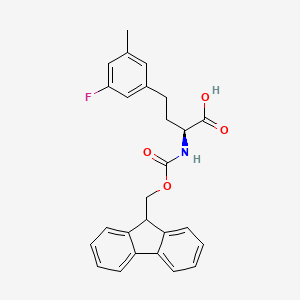
![(2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B8233300.png)
